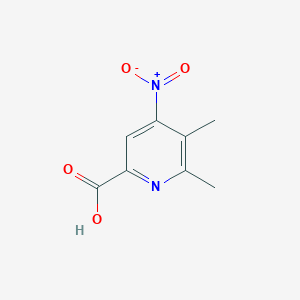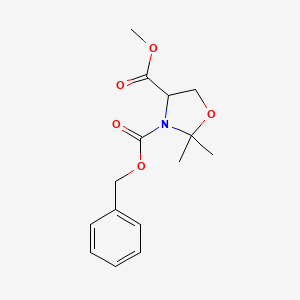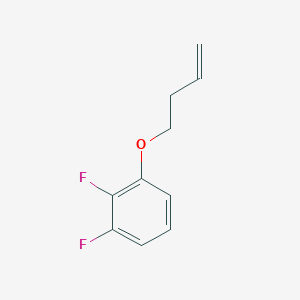
5-Bromo-4-(cyclopentyloxy)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(cyclopentyloxy)thiophene-2-carboxylic acid: is an organic compound that belongs to the class of thiophene carboxylic acids. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics. The presence of a bromine atom and a cyclopentyloxy group in the molecule makes it a valuable intermediate for the synthesis of more complex compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(cyclopentyloxy)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of thiophene derivatives followed by the introduction of the cyclopentyloxy group. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The cyclopentyloxy group can be introduced through nucleophilic substitution reactions using cyclopentanol and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
5-Bromo-4-(cyclopentyloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-4-(cyclopentyloxy)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives used in organic synthesis and catalysis.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of organic semiconductors and materials for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 5-Bromo-4-(cyclopentyloxy)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopentyloxy group can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
5-Bromo-2-thiophenecarboxylic acid: A similar compound with a bromine atom at the 5-position but lacking the cyclopentyloxy group.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Another thiophene derivative with different substituents, used in various synthetic applications.
Uniqueness
The uniqueness of 5-Bromo-4-(cyclopentyloxy)thiophene-2-carboxylic acid lies in the presence of both the bromine atom and the cyclopentyloxy group, which can significantly influence its reactivity and interactions with other molecules
特性
分子式 |
C10H11BrO3S |
|---|---|
分子量 |
291.16 g/mol |
IUPAC名 |
5-bromo-4-cyclopentyloxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H11BrO3S/c11-9-7(5-8(15-9)10(12)13)14-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13) |
InChIキー |
NDDQRULCNHTHDR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC2=C(SC(=C2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)

![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)


![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)
![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)



![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)


![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)
